3-aminopropyl-(difluoromethyl)phosphinic Acid
Overview
Description
CGP 47656 is a synthetic organic compound that acts as a highly selective ligand for gamma-aminobutyric acid type B receptors. It has been studied for its potential therapeutic applications, particularly in the modulation of neurotransmitter release in the central nervous system .
Preparation Methods
The synthesis of CGP 47656 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of chemical reactions, including nucleophilic substitution and condensation reactions.
Functional group modifications: The core structure is then modified by introducing various functional groups to achieve the desired chemical properties.
Purification and isolation: The final compound is purified and isolated using techniques such as chromatography and recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
CGP 47656 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert CGP 47656 into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can break down CGP 47656 into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
CGP 47656 has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a tool to study the structure-activity relationships of gamma-aminobutyric acid type B receptor ligands.
Biology: CGP 47656 is employed in research to understand the role of gamma-aminobutyric acid type B receptors in neurotransmitter release and synaptic transmission.
Medicine: The compound has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and anxiety.
Mechanism of Action
CGP 47656 exerts its effects by binding to gamma-aminobutyric acid type B receptors, which are G-protein coupled receptors located in the central nervous system. Upon binding, the compound modulates the activity of these receptors, leading to changes in neurotransmitter release and synaptic transmission. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel function .
Comparison with Similar Compounds
CGP 47656 is unique in its high selectivity for gamma-aminobutyric acid type B receptors compared to other similar compounds. Some similar compounds include:
Baclofen: A well-known gamma-aminobutyric acid type B receptor agonist used clinically as a muscle relaxant.
CGP 27492: Another gamma-aminobutyric acid type B receptor ligand with high affinity.
CGP 35348: A competitive antagonist of gamma-aminobutyric acid type B receptors.
CGP 47656 stands out due to its specific binding properties and potential therapeutic applications in modulating neurotransmitter release .
Properties
Molecular Formula |
C4H10F2NO2P |
---|---|
Molecular Weight |
173.10 g/mol |
IUPAC Name |
3-aminopropyl(difluoromethyl)phosphinic acid |
InChI |
InChI=1S/C4H10F2NO2P/c5-4(6)10(8,9)3-1-2-7/h4H,1-3,7H2,(H,8,9) |
InChI Key |
TXAHGWWWANKBDA-UHFFFAOYSA-N |
SMILES |
C(CN)CP(=O)(C(F)F)O |
Canonical SMILES |
C(CN)CP(=O)(C(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-aminopropyl(difluoromethyl)phosphinic acid CGP 47656 CGP-47656 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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